Saphris hydrochloride

Description

Saphris is the brand name for asenapine, a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar I disorder in adults. While the user refers to "Saphris hydrochloride," available evidence clarifies that Saphris is formulated as asenapine maleate (a maleate salt) rather than a hydrochloride salt . Asenapine acts as a multi-receptor antagonist, primarily targeting dopamine D₂ and serotonin 5-HT₂A receptors, with additional affinity for histamine H₁ and adrenergic α₁/α₂ receptors . It is administered sublingually to bypass first-pass metabolism, enhancing bioavailability (35% sublingually vs. <2% orally) .

Properties

IUPAC Name |

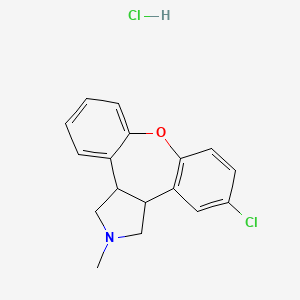

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation and Diazotization-Deamination

A widely cited method involves catalytic hydrogenation of a nitro intermediate followed by diazotization-deamination to yield asenapine. Key steps include:

Step 1: Cyclic Ether Intermediate Formation

-

Reactants : 2-Halogen-5-nitrobenzol, hydrobromic acid, sulfuric acid.

-

Conditions : 50°C for 10 hours, dichloromethane extraction, and drying with sodium sulfate.

Step 2: Catalytic Hydrogenation

-

Catalyst : Pd/C or Raney nickel.

-

Solvent : Methanol/water mixture.

-

Outcome : Reduction of nitro group to amine (Intermediate IV).

Step 3: Diazotization-Deamination

Alternative Route via Grignard Reaction

A secondary route employs a Grignard reagent for C–N bond formation:

-

Intermediate : 5-Chlorosalicylaldehyde reacts with N-(methoxymethyl)-N-methyl-(trimethylsilyl)methylamine.

-

Conditions : Tetrahydrofuran solvent, potassium tert-butoxide at 0°C.

Salt Formation: Conversion to Asenapine Hydrochloride

Asenapine free base is protonated using hydrochloric acid to form the hydrochloride salt. Critical parameters include:

Reaction Conditions

Crystallization and Polymorph Control

-

Antisolvents : n-Hexane or n-heptane induce crystallization.

-

Thermal Stability : DSC analysis confirms a melting point of 141.72°C for the crystalline form.

Purification and Analytical Characterization

Recrystallization Techniques

Stability-Indicating HPLC Methods

Forced Degradation Results :

| Condition | Recovery (%) | Degradation Products |

|---|---|---|

| 1N HCl (24h) | 82.41 | 4.055, 6.028 min peaks |

| 1N NaOH (24h) | 91.70 | 6.086 min peak |

| 3% H2O2 (24h) | 98.46 | None detected |

Industrial-Scale Optimization

Solvent Recovery and Waste Reduction

Regulatory Considerations

-

Impurity Profiling : Limits for desmethyl asenapine (<0.5%).

-

Bioavailability : Sublingual formulations require particle size <50 µm for optimal absorption.

Emerging Technologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions: Asenapine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, bromine.

Major Products Formed:

Oxidation: Oxidized derivatives of asenapine.

Reduction: Reduced forms of asenapine.

Substitution: Halogenated derivatives.

Scientific Research Applications

Asenapine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding studies.

Medicine: Extensively used in clinical trials for the treatment of psychiatric disorders like schizophrenia and bipolar disorder.

Industry: Employed in the development of new antipsychotic medications and formulations.

Mechanism of Action

Asenapine hydrochloride is compared with other atypical antipsychotics like:

Cariprazine: Both are used for bipolar disorder and schizophrenia, but cariprazine has a different receptor binding profile.

Lamotrigine: Used for bipolar disorder but primarily as an anticonvulsant.

Olanzapine: Another atypical antipsychotic with a broader receptor binding profile

Uniqueness:

Receptor Binding: Asenapine has a unique receptor binding profile with higher affinity for serotonin receptors compared to dopamine receptors.

Formulation: Available as a sublingual tablet, which offers advantages in terms of rapid absorption and onset of action.

Comparison with Similar Compounds

Key Findings:

Salt Formulations and Bioavailability :

- Asenapine’s maleate salt enables sublingual delivery, avoiding gastrointestinal degradation and improving bioavailability . In contrast, lurasidone hydrochloride (Latuda) relies on oral administration but requires food intake to enhance absorption .

- Hydrochloride salts (e.g., lurasidone HCl) are common in antipsychotics due to their solubility and stability in formulations .

Receptor Profiles :

- Asenapine and lurasidone both antagonize D₂ and 5-HT₂A receptors, but lurasidone uniquely targets 5-HT₇ , which may contribute to cognitive benefits .

- Brexpiprazole and cariprazine exhibit partial agonism at D₂/D₃ receptors, reducing extrapyramidal side effects compared to full antagonists like asenapine .

Clinical Efficacy :

- Asenapine demonstrates efficacy in acute schizophrenia (PANSS score reduction: -16.2 vs. placebo) and bipolar mania (YMRS score reduction: -10.5) .

- Lurasidone HCl shows superior metabolic safety (lower weight gain risk) compared to asenapine but requires once-daily dosing .

Safety and Tolerability :

- Asenapine’s sublingual use is associated with oral hypoesthesia (13% of patients) and higher sedation rates due to H₁ antagonism .

- Hydrochloride-based compounds like lurasidone have fewer reports of sedation but may cause akathisia (6–12% incidence) .

Analytical and Stability Considerations

- Chromatographic Methods : Reverse-phase HPLC is widely used for quantifying hydrochloride salts (e.g., pazopanib HCl ), but asenapine maleate requires specialized sublingual formulation analysis due to its rapid dissolution .

- Stability : Maleate salts like asenapine may exhibit pH-dependent degradation, whereas hydrochloride salts (e.g., lurasidone HCl) are more stable under acidic conditions .

Biological Activity

Saphris hydrochloride, known generically as asenapine, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and acute mania associated with bipolar disorder. This article delves into the biological activity of asenapine, examining its pharmacological properties, mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

Pharmacological Properties

Asenapine exhibits a complex pharmacological profile characterized by its action on various neurotransmitter receptors:

- Serotonin Receptors : Asenapine has a high affinity for multiple serotonin receptors, particularly 5-HT_2A and 5-HT_2C, functioning as antagonists. This activity is crucial in modulating mood and psychotic symptoms .

- Dopamine Receptors : It also acts as an antagonist at dopamine D_2 receptors, which is significant in alleviating psychotic symptoms associated with schizophrenia .

- Histamine and Adrenergic Receptors : Asenapine antagonizes H_1 histamine receptors and alpha-adrenergic receptors, contributing to its sedative effects and potential cardiovascular implications .

Table 1: Receptor Affinities of Asenapine

| Receptor Type | Affinity (pKi) |

|---|---|

| 5-HT_2A | 9.4 |

| 5-HT_2C | 8.8 |

| D_2 | 8.0 |

| H_1 | 9.0 |

| Alpha-1 | 7.6 |

Asenapine's efficacy is attributed to its ability to modulate neurotransmitter systems involved in mood regulation and psychotic disorders. By blocking serotonin and dopamine receptors, it reduces the dopaminergic hyperactivity associated with psychosis while enhancing serotonergic transmission, which may improve mood stability .

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of asenapine in managing symptoms of schizophrenia and bipolar disorder. A notable study assessed the long-term safety and efficacy of asenapine in adults with schizophrenia over a period of 26 weeks. The study utilized the Positive and Negative Syndrome Scale (PANSS) to evaluate symptom severity:

- Efficacy Results : Patients receiving asenapine showed significant reductions in PANSS scores compared to placebo groups, indicating effective symptom management over time .

Table 2: Efficacy Outcomes from Clinical Trials

| Study Duration | Dosage (mg) | PANSS Score Reduction (Mean) | p-value |

|---|---|---|---|

| 8 Weeks | 2.5 | -4.8 | 0.070 |

| 8 Weeks | 5.0 | -5.6 | 0.064 |

| 26 Weeks | Flexible | Significant Improvement | N/A |

Safety Profile

Asenapine's safety profile includes several potential adverse effects that necessitate monitoring:

- Cardiovascular Effects : Increases in QTc intervals have been observed, although significant increases (>60 msec) were rare . Monitoring ECG is recommended during treatment.

- Hematologic Effects : Cases of leukopenia and neutropenia have been reported; thus, complete blood counts should be monitored regularly .

- Neuroleptic Malignant Syndrome (NMS) : While rare, NMS is a serious condition associated with antipsychotic medications, including asenapine .

Case Studies

Several case studies illustrate the clinical application of asenapine in treating mood disorders:

- Bipolar Disorder Management : A patient with bipolar I disorder showed marked improvement in mood stabilization after being treated with asenapine alongside lithium salts for over 18 months without significant side effects .

- Schizophrenia Treatment : Another case involved a patient experiencing acute manic episodes who responded positively to asenapine treatment, demonstrating reduced symptoms within weeks and maintaining compliance without relapse over an extended period .

Q & A

Basic Research: What experimental parameters should be prioritized when assessing the stability of Saphris hydrochloride under varying physiological conditions?

Methodological Answer:

Stability studies should include controlled variations in temperature, pH, and ionic strength to mimic physiological environments. For example:

- Temperature: Use incubators to test stability at 25°C (room temperature), 37°C (body temperature), and 4°C (refrigeration) over defined time intervals.

- pH Range: Assess stability in buffers spanning pH 1.2 (gastric fluid) to pH 7.4 (blood plasma) using HPLC or UV-vis spectroscopy to quantify degradation products .

- Replication: Conduct triplicate trials to ensure statistical validity, and include negative controls (e.g., inert solvents) to isolate degradation effects .

Documentation should follow ICH guidelines for pharmaceutical stability testing, with raw data archived for reproducibility .

Basic Research: How should researchers conduct a systematic literature review to identify gaps in pharmacological studies on this compound?

Methodological Answer:

Database Selection: Use PubMed, Embase, and Scopus with keywords like "asenapine hydrochloride," "receptor binding kinetics," and "pharmacokinetic variability." Exclude non-peer-reviewed sources (e.g., ) .

Inclusion/Exclusion Criteria: Filter studies by sample size (>50 participants for clinical data), assay type (e.g., radioligand binding vs. functional assays), and publication date (last 10 years) .

Gap Analysis: Tabulate inconsistencies in reported efficacy metrics (e.g., D2/5-HT2A receptor affinity ratios) and note understudied areas (e.g., long-term metabolic effects) .

Reference Management: Use tools like Zotero to track citations and ensure proper attribution .

Advanced Research: What statistical approaches are recommended for addressing variability in pharmacokinetic data of this compound across population cohorts?

Methodological Answer:

- Mixed-Effects Modeling: Account for inter-individual variability (e.g., age, CYP450 enzyme activity) by incorporating random effects for covariates like body mass index (BMI) and liver function .

- Bootstrap Resampling: Apply non-parametric methods to estimate confidence intervals for parameters like Cmax and AUC when data distributions are non-normal .

- Meta-Regression: Pool data from multiple studies to identify sources of heterogeneity (e.g., dosage regimens, assay sensitivity) using software like R or STATA .

Ensure transparency by publishing raw datasets and code in supplementary materials .

Advanced Research: How can in vitro and in vivo discrepancies in the efficacy of this compound be methodologically reconciled?

Methodological Answer:

Assay Validation: Compare in vitro receptor binding assays (e.g., HEK293 cells expressing D2 receptors) with in vivo microdialysis measurements of dopamine release in rodent models .

Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate drug distribution across compartments (plasma, brain) to identify bioavailability bottlenecks .

Orthogonal Techniques: Validate findings using complementary methods (e.g., PET imaging for receptor occupancy alongside behavioral assays) .

Publication of Negative Results: Disclose conditions where in vitro results fail to predict in vivo outcomes to reduce publication bias .

Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure .

- Ventilation: Conduct weighing and formulation in a fume hood to avoid inhalation of fine particles .

- Waste Disposal: Collect chemical waste in sealed containers labeled "hazardous" and follow institutional guidelines for incineration .

- Emergency Procedures: Maintain SDS (Safety Data Sheet) accessibly and train personnel in spill response protocols .

Advanced Research: How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

Methodological Answer:

- Meta-Analysis Framework: Standardize affinity values (e.g., Ki or IC50) by normalizing to reference ligands (e.g., haloperidol for D2 receptors) .

- Experimental Replication: Repeat assays using identical conditions (buffer composition, temperature) and cell lines (e.g., CHO vs. HEK293) to isolate methodological variability .

- Machine Learning: Train models on published datasets to predict binding affinities under untested conditions (e.g., pH 6.8 for synaptic clefts) .

Publish detailed protocols to enhance reproducibility .

Basic Research: What are the best practices for documenting experimental procedures in this compound research?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Record procedures in real-time with timestamps and attach raw data files (e.g., HPLC chromatograms) .

- Structured Metadata: Include batch numbers for chemicals, equipment calibration dates, and software versions (e.g., GraphPad Prism 9.0) .

- Peer Review: Have protocols pre-reviewed by collaborators to catch omissions (e.g., missing centrifugation speeds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.